(2E)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a unique combination of indole, piperidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the piperidine moiety through nucleophilic substitution. The final step involves the formation of the enone structure by reacting the intermediate with thiophene under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone structure to an alcohol.
Substitution: The piperidine and thiophene moieties can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential pharmacological effects are of interest. Researchers investigate its interactions with biological targets, its mechanism of action, and its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, piperidine-containing molecules, and thiophene-based compounds. Examples include:
- Indole-3-carbinol
- Piperidine-4-carboxylic acid
- Thiophene-2-carboxaldehyde
Uniqueness
What sets (2E)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H26N2O2S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(E)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)indol-3-yl]-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C23H26N2O2S/c26-19(16-24-12-4-1-5-13-24)17-25-15-18(20-7-2-3-8-21(20)25)10-11-22(27)23-9-6-14-28-23/h2-3,6-11,14-15,19,26H,1,4-5,12-13,16-17H2/b11-10+ |
InChI Key |
VKEYFMSDOKCVMT-ZHACJKMWSA-N |
Isomeric SMILES |
C1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=CS4)O |
Canonical SMILES |
C1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=CS4)O |
Origin of Product |
United States |
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